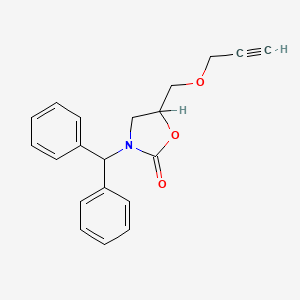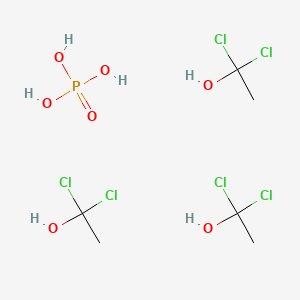![molecular formula C16H14N4O6 B14701764 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate CAS No. 15212-17-6](/img/structure/B14701764.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate is an organic compound with the molecular formula C16H14N4O6 This compound is known for its distinctive structure, which includes a hydrazone linkage and nitro groups
Preparation Methods
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product.
Chemical Reactions Analysis
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate has been explored for various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential anticancer activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to cytotoxic effects. The hydrazone linkage also plays a role in its biological activity by facilitating the formation of reactive species.
Comparison with Similar Compounds
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate can be compared with other similar compounds, such as:
2-[2-(2,4-Dinitrophenyl)hydrazono]-4-oxothiazolidine derivatives: These compounds also contain the 2,4-dinitrophenylhydrazone moiety and have been studied for their anticancer activity.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: . The uniqueness of this compound lies in its specific structure and the presence of the acetate group, which can influence its reactivity and biological activity.
Properties
CAS No. |
15212-17-6 |
|---|---|
Molecular Formula |
C16H14N4O6 |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
[2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] acetate |
InChI |
InChI=1S/C16H14N4O6/c1-11(21)26-10-15(12-5-3-2-4-6-12)18-17-14-8-7-13(19(22)23)9-16(14)20(24)25/h2-9,17H,10H2,1H3 |
InChI Key |
HIZWBHYXEIYWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


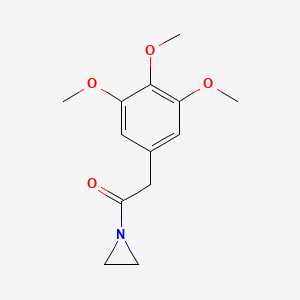

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
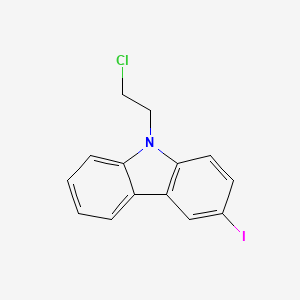
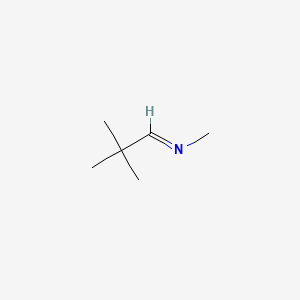
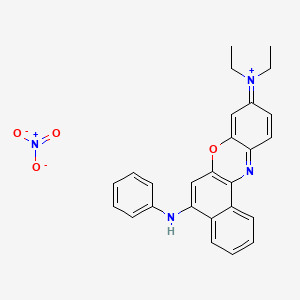

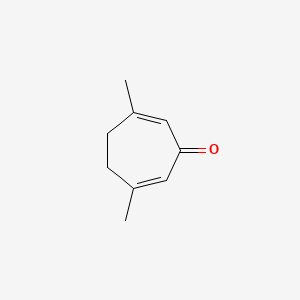
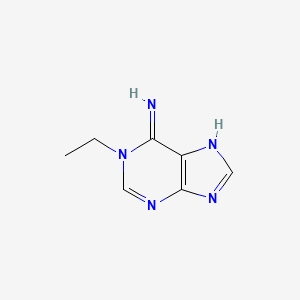
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
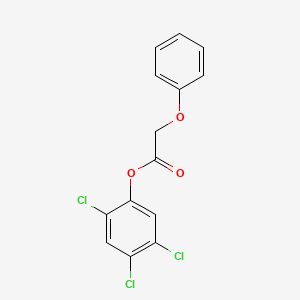
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
